22-Tricosenoic acid
Overview
Description
22-Tricosenoic acid is a long-chain unsaturated fatty acid with the molecular formula C23H44O2. It is characterized by the presence of a double bond at the 22nd carbon position. This compound is typically found in various natural sources and has significant applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22-Tricosenoic acid can be achieved through several methods. One common approach involves the elongation of shorter fatty acids using specific catalysts and reaction conditions. For instance, the hydrogenation of unsaturated fatty acids followed by selective oxidation can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plant oils or animal fats. The extracted fatty acids are then subjected to purification processes, including distillation and crystallization, to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 22-Tricosenoic acid undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Bromine, chlorine; often in the presence of light or heat.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
22-Tricosenoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 22-Tricosenoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism, such as lipases. Additionally, it can influence cell signaling pathways related to inflammation and immune response .
Comparison with Similar Compounds
Tricosanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the double bond at the 22nd position.
Docosenoic acid: Another long-chain unsaturated fatty acid with a double bond at a different position.
Uniqueness: 22-Tricosenoic acid is unique due to its specific double bond position, which imparts distinct chemical and biological properties compared to other long-chain fatty acids. This structural feature influences its reactivity and interaction with biological systems, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tricos-22-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2H,1,3-22H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTSVJQQDISEHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337656 | |
Record name | 22-Tricosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65119-95-1 | |
Record name | 22-Tricosenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22-Tricosenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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